(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound, with the molecular formula C₂₄H₂₅N₅OS and molecular weight 431.6 g/mol, features a pyrazol-3-one core substituted with a phenyl group at position 2, a propyl group at position 5, and a complex side chain at position 2. This side chain includes a (5-methyl-1H-imidazol-4-yl)methyl sulfanyl group linked via an ethylamino bridge, creating a Z-configuration double bond (SMILES: CC(=NCCSCc1nc[nH]c1C)c1c(-c2ccccc2)[nH]n(-c2ccccc2)c1=O) . However, critical physicochemical data (e.g., solubility, melting point) remain unreported .
Properties
Molecular Formula |
C21H27N5OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-2-phenyl-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H27N5OS/c1-4-8-18-20(21(27)26(25-18)17-9-6-5-7-10-17)16(3)22-11-12-28-13-19-15(2)23-14-24-19/h5-7,9-10,14,25H,4,8,11-13H2,1-3H3,(H,23,24) |
InChI Key |
IOOBZXLOXWBJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCSCC3=C(NC=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolone Core
The pyrazolone ring is synthesized via a Knorr pyrazole synthesis, where hydrazine derivatives react with β-keto esters. For this compound, ethyl 3-oxohexanoate reacts with phenylhydrazine under acidic conditions to yield 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. This step typically achieves yields of 65–75% under reflux in ethanol with catalytic HCl.
Introduction of the Imidazole-Sulfanyl-Ethylamino Side Chain
The imidazole moiety is introduced through a nucleophilic substitution reaction. 5-Methyl-1H-imidazole-4-methanethiol is prepared by reducing the corresponding disulfide (generated from 5-methyl-1H-imidazole-4-carbaldehyde via thioacetal formation) with sodium borohydride. This thiol is then coupled to 2-chloroethylamine using a Mitsunobu reaction, yielding 2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethylamine.
Key Reaction Steps and Mechanisms
Condensation to Form the Ethylidene Bridge
The critical step involves condensing the pyrazolone core with the imidazole-sulfanyl-ethylamine side chain. This is achieved via a Schiff base formation between the ketone group of the pyrazolone and the primary amine of the side chain. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen, with molecular sieves to absorb water.
The Z-configuration is favored by steric hindrance from the phenyl and propyl groups, which disfavors the E-isomer.
Optimization of Reaction Conditions
-
Temperature : Elevated temperatures (60–70°C) improve reaction rates but may promote isomerization. Trials indicate 60°C as optimal.
-
Catalysts : Anhydrous magnesium sulfate enhances yield by sequestering water, pushing the equilibrium toward imine formation.
-
Solvent : THF outperforms DMF or DMSO due to better solubility of intermediates and reduced side reactions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7). The target compound elutes at Rf = 0.45, yielding 58–62% pure material. Recrystallization from heptane/ethyl acetate (9:1) further enhances purity to >98%.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents could include metal catalysts (e.g., nickel), bases, and oxidants (e.g., tert-butylhydroperoxide) for specific transformations .
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, imidazoles serve as ligands in coordination chemistry and catalysts in organic transformations.
- In biology and medicine, they appear in drug molecules. Unfortunately, specific applications for our compound remain elusive.
- Industry-wise, imidazoles contribute to the synthesis of fine chemicals and materials.
Mechanism of Action
- Without direct information, I can’t pinpoint the exact mechanism. imidazoles often interact with enzymes, receptors, or other biological targets.
- Further research would be needed to uncover its specific mode of action.
Comparison with Similar Compounds
Structural Analogues in the Pyrazol-3-one Family
Pyrazol-3-one derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
Side Chain Variations: The target compound’s sulfanyl-ethylamino-imidazole side chain () contrasts with the nitro/methoxy-phenyl () and triazole-anilino () groups in analogues. Sulfur-containing chains may improve metal-binding capacity, relevant for enzyme inhibition, while nitro groups enhance electrophilicity for covalent binding . The fluorophenyl group in increases metabolic stability via C-F bond resistance to oxidation, a feature absent in the target compound .
Core Modifications: The thioxo group in replaces the ketone oxygen in pyrazol-3-one, increasing reactivity toward nucleophiles, which could be leveraged in prodrug design .
Pharmacological Potential: Compounds with imidazole () or triazole () moieties are often explored for antimicrobial and anticancer activities due to their heterocyclic aromaticity, which facilitates DNA intercalation or protein binding . The absence of nitro or thioxo groups in the target compound may reduce cytotoxicity compared to and , but this requires experimental validation .
Research Findings and Gaps
- Structural Activity Relationships (SAR) : Modifications at position 4 (e.g., imidazole vs. triazole side chains) significantly alter bioactivity. For example, triazole derivatives () show enhanced antifungal activity compared to imidazole-based compounds .
- Data Limitations : Critical gaps exist for the target compound, including solubility, stability, and in vitro/in vivo activity data. Analogues like and have commercial availability (CAS numbers provided) but lack detailed pharmacological profiles .
- Synthetic Challenges : The Z-configuration in the target compound and requires precise stereochemical control during synthesis, which may limit scalability .
Biological Activity
The compound (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, with CAS number 884411-98-7, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.6 g/mol. The structure features an imidazole ring and a pyrazolone core, which are significant in mediating its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5OS |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 884411-98-7 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. For instance, one study reported that the compound demonstrated an IC50 value comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Key Findings:
- Selectivity: The compound exhibited a selectivity index indicating that normal L-02 cells tolerated it significantly better than tumor cells, suggesting a favorable therapeutic window .
- Mechanism of Action: The compound induces apoptosis in cancer cells by modulating key apoptotic proteins. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner .
The biological activity of (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is thought to involve several mechanisms:
- Interaction with Metalloenzymes: The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes crucial for tumor growth.
- Modulation of Protein Activity: The pyrazolone core may interact with various proteins, influencing their activity through binding to active or allosteric sites .
Case Studies and Research Findings
Numerous studies have explored the biological effects of this compound:
-
In Vitro Studies:
- A study evaluated the antiproliferative effects on three different cancer cell lines and found that treatment with the compound resulted in significant reductions in cell viability compared to untreated controls .
- The Hoechst/PI double staining tests indicated that treatment with this compound led to a higher apoptosis rate in HeLa cells than 5-FU .
- Western Blot Analysis:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer :
- Copper-catalyzed cycloaddition : Adapt triazole-pyrazole hybrid synthesis protocols (e.g., using CuSO₄ and sodium ascorbate in THF/water at 50°C for 16 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Reflux-based condensation : Apply ethanol reflux (2–4 hours) for imine formation, followed by recrystallization (DMF/EtOH 1:1) to isolate crystalline intermediates .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry of sulfur-containing precursors (e.g., 5-methyl-1H-imidazole-4-methanethiol) to avoid byproducts.
Q. How can the structural configuration of this compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve the (Z)-configuration at the ethylidene group using single-crystal diffraction (e.g., compare with analogous pyrazol-3-one derivatives ).
- Spectroscopic validation : Cross-validate NMR (¹H/¹³C) and FTIR data with computational predictions (DFT). For example, imine proton signals (δ 8.2–8.5 ppm) and C=O stretches (1650–1680 cm⁻¹) confirm tautomeric stability .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate regioisomers.
- Recrystallization : Optimize solvent pairs (e.g., DMF/EtOH) to enhance crystal lattice formation and purity (>99% by HPLC) .
- Table :
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Column | EtOAc/Hexane | 95 | 61 |
| Recrystallization | DMF/EtOH | 99 | 45 |
Advanced Research Questions
Q. How can synthesis be optimized for higher yields and scalability?
- Methodological Answer :
- Flow chemistry : Adapt Omura-Sharma-Swern oxidation protocols for continuous diazo intermediate generation, reducing reaction time by 50% compared to batch processes .
- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial model identified 60°C and 10 mol% CuSO₄ as optimal for 78% yield .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- DFT calculations : Compare experimental NMR shifts with simulated spectra (B3LYP/6-311+G(d,p)) to identify discrepancies in tautomeric equilibria .
- Variable-temperature NMR : Probe dynamic behavior of the ethylidene group (e.g., coalescence temperatures for imine protons) to reconcile crystallographic rigidity with solution-phase mobility .
Q. How can computational modeling predict biological interactions?
- Methodological Answer :
- Molecular docking : Simulate binding to imidazole-recognizing targets (e.g., cytochrome P450) using AutoDock Vina. Parameterize sulfur and imine groups for accurate affinity scoring (∆G < -8 kcal/mol) .
- MD simulations : Assess stability of the sulfanyl-ethylamino side chain in lipid bilayers (100 ns trajectories, CHARMM36 forcefield) to predict membrane permeability .
Q. What in vitro assays evaluate pharmacological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against imidazole-dependent enzymes (e.g., histidine decarboxylase) using fluorometric assays (IC₅₀ determination via Michaelis-Menten kinetics) .
- Cytotoxicity profiling : Test on HEK293 and HepG2 cells (MTT assay, 24–72 h exposure) with EC₅₀ values compared to control pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
